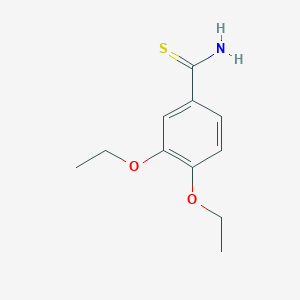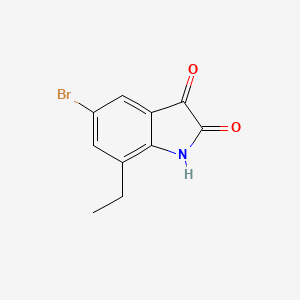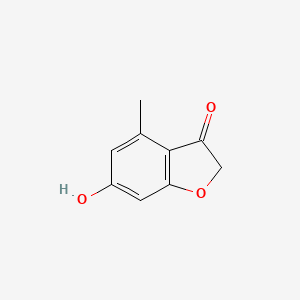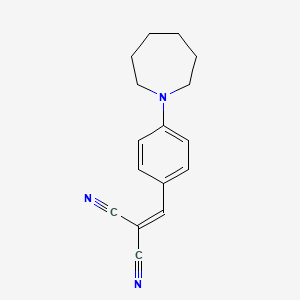
1-氧代-1,3-二氢异苯并呋喃-5-甲醛
描述
1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is a chemical compound that is part of the isobenzofuran family. This family of compounds is characterized by a fused benzene and furan ring system, which can be modified to produce a variety of derivatives with different properties and potential applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of related isobenzofuran derivatives has been explored in various studies. For instance, the efficient synthesis of 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes from enaminoketones of 2′-carboxamidodeoxybenzoins has been demonstrated, showcasing the ability to transform these compounds into isochromene derivatives under weakly acidic conditions, with the advantages of mild reaction conditions, simple work-up, short reaction times, and high yields . Additionally, a combination of copper(II)-catalyzed asymmetric Henry reaction with gold(I)-mediated cycloisomerization has been used to synthesize optically active 1H-isochromenes and 1,3-dihydroisobenzofurans, indicating a versatile approach to creating chiral versions of these compounds .
Molecular Structure Analysis
The molecular structure of isobenzofuran derivatives can be complex and diverse. X-ray structure analysis has been employed to determine the structure of reaction products involving isobenzofuran derivatives, such as the reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine, leading to the identification of specific dibenzo[b,i]-1,4,8,11-tetraazacyclotetradeca derivatives . This highlights the importance of structural analysis in understanding the chemistry of these compounds.
Chemical Reactions Analysis
Isobenzofuran derivatives can undergo various chemical reactions. For example, the photochemical reaction of a stable isobenzofuran derivative, 4,5,7-tri-t-butylisobenzofuran, resulted in the formation of a cyclopropene carbaldehyde as a primary product, rather than the expected Dewar isobenzofuran . This indicates that the reactivity of these compounds can lead to unexpected products, which is significant for the development of new synthetic pathways and materials.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde are not detailed in the provided papers, the studies on related compounds suggest that these properties can be influenced by the substituents on the isobenzofuran core. The presence of electron-donating or electron-withdrawing groups can affect the regioselectivity of cyclization reactions, as seen in the synthesis of 1H-isochromenes and 1,3-dihydroisobenzofurans . These properties are crucial for tailoring the behavior of these compounds for specific applications.
科学研究应用
杂环化合物的简便合成和抗氧化剂评估
- 异恶唑酮衍生物,包括1-氧代-1,3-二氢异苯并呋喃-5-甲醛,表现出显着的生物学和药用特性,作为合成各种杂环化合物的中间体。4-芳基亚甲基亚异恶唑-5(4H)-酮的合成是通过在K2CO3催化下芳香醛、乙酰乙酸乙酯和盐酸羟胺之间的反应来探索的,这表明该化合物可以通过多组分反应以环保的方式合成(Laroum et al., 2019).
杂环的化学转化
- 1,3,4-恶二唑,一种结构变体,由于其结构特征,与生物系统中的酶和受体有显着的相互作用,暗示了像1-氧代-1,3-二氢异苯并呋喃-5-甲醛这样的化合物通过各种弱相互作用与生物大分子结合的化学多功能性(Verma et al., 2019).
在药理学和材料科学中的应用
- 恶二唑,特别是1,3,4-恶二唑骨架,在药理学、聚合物、材料科学和有机电子学中很突出。它们易于合成,并且具有连接π共轭基团的潜力,使其成为荧光骨架的重要组成部分,特别是在开发用于金属离子传感的化学传感器方面(Sharma et al., 2022).
环境应用:处理有机污染物
- 利用氧化还原介体的酶促方法已显示出在废水中修复各种有机污染物(包括类似于1-氧代-1,3-二氢异苯并呋喃-5-甲醛的有机污染物)方面的前景。这些氧化还原介体显着提高了难降解化合物的降解效率,突出了这些化合物在污染处理中的环境意义(Husain & Husain, 2007).
属性
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSGLQIKLWDTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432168 | |
| Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
CAS RN |
333333-34-9 | |
| Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)



